Ethyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Ethyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic small molecule featuring a thieno[2,3-c]pyridine core fused with a tetrahydrothiophene ring. Key structural elements include:
- 6-Benzyl substitution: Enhances lipophilicity and may influence pharmacokinetic properties such as membrane permeability .
- 4-(Morpholinosulfonyl)benzamido group: A para-substituted benzamide with a sulfonamide-linked morpholine ring. This group contributes to solubility via the morpholine’s oxygen atoms and modulates electronic interactions with biological targets .
- Ethyl ester: A common pro-drug motif that may improve bioavailability through hydrolysis to the active carboxylic acid .
Properties
IUPAC Name |
ethyl 6-benzyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O6S2.ClH/c1-2-37-28(33)25-23-12-13-30(18-20-6-4-3-5-7-20)19-24(23)38-27(25)29-26(32)21-8-10-22(11-9-21)39(34,35)31-14-16-36-17-15-31;/h3-11H,2,12-19H2,1H3,(H,29,32);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXUWZTWLIBWFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32ClN3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ primarily in substitutions at the benzamido group and the 6-position of the thienopyridine core. Below is a comparative analysis:
Structural and Functional Comparison
Key Insights from Structural Variations
Benzamido Substitutions: Morpholinosulfonyl (Target Compound): The morpholine ring’s oxygen atoms improve water solubility compared to ethylsulfonyl or dimethylsulfamoyl groups . Its cyclic structure may also reduce metabolic degradation. 3,4-Dimethoxy : Electron-donating methoxy groups increase resonance stabilization but reduce solubility due to hydrophobicity.
Isopropyl : Reduces molecular weight but may decrease membrane affinity.
Pharmacological Implications: Sulfonamide groups (common in all analogs) are critical for hydrogen bonding with enzymatic active sites. The target compound’s morpholino group could enhance target engagement in polar environments (e.g., kinase ATP-binding pockets) .
Preparation Methods
Core Synthesis: Construction of the 4,5,6,7-Tetrahydrothieno[2,3-c]Pyridine Skeleton
The bicyclic tetrahydrothieno[2,3-c]pyridine core is synthesized via a cyclocondensation reaction. Adapting methods from Matsumura et al., 2-thiopheneethylamine is reacted with formaldehyde under acidic conditions to form an imine intermediate. Heating at 50–55°C for 20–30 hours in aqueous medium induces cyclization, yielding 4,5,6,7-tetrahydrothieno[2,3-c]pyridine. The reaction mechanism involves nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by dehydration and ring closure.
Key Parameters :
- Solvent : Water or ethanol-water mixtures.
- Catalyst : Hydrochloric acid (1–2 equiv).
- Yield : 65–75% after extraction with dichloroethane and saturated saline washing.
N-Benzylation at Position 6
Introducing the benzyl group at the 6-position requires alkylation of the secondary amine in the tetrahydrothieno[2,3-c]pyridine core. The amine is treated with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF) at 80°C for 12 hours. This SN2 reaction proceeds with high regioselectivity due to the steric accessibility of the amine.
Optimization Note :
- Excess benzyl bromide (1.5 equiv) ensures complete substitution.
- Yield : 80–85% after silica gel chromatography (eluent: ethyl acetate/hexane, 3:7).
Synthesis of 4-(Morpholinosulfonyl)Benzoyl Chloride
The sulfonamide precursor is prepared via chlorosulfonation of benzoic acid, followed by amine substitution. Benzoic acid is treated with chlorosulfonic acid (2.5 equiv) at 0–5°C for 2 hours to generate 4-chlorosulfonylbenzoic acid. Subsequent reaction with morpholine in dichloromethane (DCM) at room temperature affords 4-(morpholinosulfonyl)benzoic acid.
Activation :
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in refluxing toluene (80°C, 4 hours). The resulting 4-(morpholinosulfonyl)benzoyl chloride is isolated via vacuum distillation.
Amide Coupling at Position 2
The 2-amino group of the benzylated tetrahydrothieno[2,3-c]pyridine reacts with 4-(morpholinosulfonyl)benzoyl chloride under Schotten-Baumann conditions. A mixture of the amine (1 equiv), benzoyl chloride (1.2 equiv), and triethylamine (2 equiv) in DCM is stirred at 0°C for 1 hour, followed by room temperature for 12 hours.
Alternative Method :
Carbodiimide-mediated coupling using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in DMF achieves higher yields (75–80%) by minimizing hydrolysis.
Esterification at Position 3
The ethyl carboxylate group is introduced via esterification of a carboxylic acid intermediate. The 3-carboxylic acid derivative (generated by hydrolysis of a nitrile or oxidation of an alcohol) is treated with ethanol and concentrated sulfuric acid under reflux (78°C, 6 hours).
Direct Synthesis :
Alternatively, ethyl chloroformate (1.1 equiv) reacts with the sodium salt of the carboxylic acid in tetrahydrofuran (THF) at 0°C, yielding the ester directly (85–90% yield).
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt by dissolving in anhydrous ethanol and treating with hydrogen chloride gas at 0–5°C. Precipitation occurs upon cooling, and the product is filtered and dried under vacuum.
Purity Analysis :
- Melting Point : 218–220°C (decomposition).
- HPLC : >99% purity (C18 column, acetonitrile/water gradient).
Analytical Characterization
Spectroscopic Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.25 (t, 3H, J = 7.1 Hz, CH₂CH₃), 2.85–3.10 (m, 4H, morpholine), 3.65–3.80 (m, 4H, morpholine), 4.20 (q, 2H, J = 7.1 Hz, OCH₂CH₃), 4.45 (s, 2H, NCH₂Ph), 7.25–7.45 (m, 5H, benzyl), 7.85 (d, 2H, J = 8.4 Hz, ArH), 8.10 (d, 2H, J = 8.4 Hz, ArH).
- IR (KBr) : 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1340, 1160 cm⁻¹ (SO₂).
Challenges and Mitigation Strategies
- Regioselectivity in Cyclization : Controlled pH (3–4) and stoichiometric HCl prevent over-acidification, ensuring single-ring formation.
- Sulfonamide Hydrolysis : Low-temperature coupling (0°C) and anhydrous conditions preserve the sulfonamide group.
- Ester Stability : Avoiding aqueous workup post-esterification minimizes hydrolysis.
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